Cas no 2552-45-6 (Methyl 4-Chloro-3,5-dinitrobenzoate)

2552-45-6 structure
Nome del prodotto:Methyl 4-Chloro-3,5-dinitrobenzoate
Methyl 4-Chloro-3,5-dinitrobenzoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzoic acid,4-chloro-3,5-dinitro-, methyl ester
- METHYL 4-CHLORO-3,5-DINITROBENZOATE
- 4-Chlor-3,5-dinitro-benzoesaeure-methylester
- 4-chloro-3,5-dinitrobenzoic acid methyl ester
- CS-0361862
- NCIOpen2_002407
- 2552-45-6
- 4-Chloro-3,5-dinitro-benzoic acid methyl ester
- SCHEMBL645817
- NSC 56926
- NSC-56926
- 92U5UH86LK
- methyl-4-chloro-3,5-dinitro-benzoate
- DTXSID10180221
- Metyl 4-chloro-3,5-dinitrobenzoate
- FT-0706767
- Benzoic acid, 4-chloro-3,5-dinitro-, methyl ester
- AKOS001581866
- NSC56926
- Methyl 4-chloro-3,5-dinitro-benzoate
- Methyl 4-Chloro-3,5-dinitrobenzoate
-
- MDL: MFCD00016986
- Inchi: InChI=1S/C8H5ClN2O6/c1-17-8(12)4-2-5(10(13)14)7(9)6(3-4)11(15)16/h2-3H,1H3
- Chiave InChI: YJUFTUQWRBJBJN-UHFFFAOYSA-N
- Sorrisi: COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]
Proprietà calcolate
- Massa esatta: 259.98400
- Massa monoisotopica: 259.984
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 17
- Conta legami ruotabili: 4
- Complessità: 314
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 118A^2
Proprietà sperimentali
- Densità: 1.599
- Punto di ebollizione: 381.4°Cat760mmHg
- Punto di infiammabilità: 184.5°C
- Indice di rifrazione: 1.603
- PSA: 117.94000
- LogP: 2.98940
Methyl 4-Chloro-3,5-dinitrobenzoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | B500113-10mg |
Methyl 4-Chloro-3,5-dinitrobenzoate |
2552-45-6 | 10mg |
$ 50.00 | 2022-06-07 | ||
TRC | B500113-50mg |
Methyl 4-Chloro-3,5-dinitrobenzoate |
2552-45-6 | 50mg |
$ 95.00 | 2022-06-07 | ||
TRC | B500113-100mg |
Methyl 4-Chloro-3,5-dinitrobenzoate |
2552-45-6 | 100mg |
$ 160.00 | 2022-06-07 |
Methyl 4-Chloro-3,5-dinitrobenzoate Letteratura correlata
-
1. Participation of o-carboxylate groups in aromatic nucleophilic substitutionR. Muthukrishnan,R. Kannan,S. Swaminathan J. Chem. Soc. Perkin Trans. 1 1973 2949
-
2. 300. The S N mechanism in aromatic compounds. Part IV.Joseph Miller,Vincent A. Williams N mechanism in aromatic compounds. Part IV.. Joseph Miller Vincent A. Williams J. Chem. Soc. 1953 1475
-
3. 438. Bisbenzylisoquinolines. Part II. The synthesis of 5-(2-aminoethyl)-4′-carboxy-2 : 3-dimethoxydiphenyl etherJ. R. Crowder,M. F. Grundon,J. R. Lewis J. Chem. Soc. 1958 2142
-
E. T. Borrows,J. C. Clayton,B. A. Hems,A. G. Long J. Chem. Soc. 1949 S190
2552-45-6 (Methyl 4-Chloro-3,5-dinitrobenzoate) Prodotti correlati
- 1503686-39-2(N-(furan-2-yl)methyl-6-methylpyridin-3-amine)
- 2060039-14-5(2-(2-methoxyethyl)amino-5-(pyridin-4-yl)benzonitrile)
- 1805535-65-2(4-(Difluoromethyl)-5-hydroxy-3-iodopyridine-2-carboxaldehyde)
- 2034207-56-0(3-{4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}oxolan-2-one)
- 2229681-92-7(4-(2-ethynylphenyl)but-3-en-2-amine)
- 2228795-74-0(2-(3-fluoro-2,6-dimethoxyphenyl)acetaldehyde)
- 2172521-51-4(2,2-bis(fluoromethyl)-6,6,7,7-tetramethyl-5-oxa-9-azaspiro3.5nonane)
- 2228422-99-7(2-(2-hydroxy-4,5-dimethylphenyl)prop-2-enoic acid)
- 303796-69-2(4-Oxo-4-(1,2,3,4-tetrahydroquinolin-1-yl)but-2-enoic Acid)
- 2172212-93-8(2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methylpropyl)butanamidoacetic acid)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
